
1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole is a chemical compound with the molecular formula C10H16N2 . It has a molecular weight of 164.25 . The IUPAC name for this compound is 1-methyl-2-(pyrrolidin-3-ylmethyl)-1H-pyrrole .
Synthesis Analysis
The synthesis of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole involves several steps. The reaction mixture is stirred, and then methyl vinyl ketone is added dropwise within 20 minutes with continued vigorous stirring at the same temperature leading to the formation of the compound .Molecular Structure Analysis
The molecular structure of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole consists of a pyrrole ring attached to a pyrrolidine ring via a methylene bridge . The pyrrole ring is five-membered and contains nitrogen, while the pyrrolidine ring is a saturated five-membered ring also containing nitrogen .Applications De Recherche Scientifique
Synthesis and Catalytic Applications
1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole and related pyrrolidine compounds are pivotal in heterocyclic chemistry, contributing significantly to the synthesis of complex organic molecules. These compounds act as key intermediates in various catalytic processes, including asymmetric Michael addition, showcasing their versatility in enabling high yield and excellent enantioselectivities. Such catalytic applications highlight their importance in the development of new organocatalysts, which are crucial for advancing synthetic methodologies in medicinal chemistry and drug discovery (Cui Yan-fang, 2008).
Material Science and Polymer Research
In material science, pyrrole derivatives, including 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole, are utilized in the electrosynthesis of polypyrrole thin films. These films exhibit notable electrochemical activity, which can be attributed to the unique properties of pyrrole-based polymers. Such materials are being explored for various applications, including sensors, actuators, and electronic devices, due to their conductive and electrochromic properties (L. Viau et al., 2014).
Organic Electronics and Sensing Technology
The exploration of pyrrole derivatives extends into the field of organic electronics and sensing technology. These compounds are integral to the design and synthesis of novel fluorescent sensors and electro-optic materials. Their ability to undergo specific interactions with inorganic cations makes them valuable for developing new sensing modalities. Furthermore, their incorporation into donor-acceptor chromophores for electro-optic applications underscores the potential of pyrrolidine derivatives in advancing photonic technologies and materials science (A. Facchetti et al., 2006).
Advanced Polymerization Techniques
1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole-related compounds are also significant in polymer chemistry, where they serve as catalysts or monomers in specific selective living polymerization processes. Such applications demonstrate the role of these compounds in facilitating the production of polymers with tailored properties, essential for various industrial and technological applications. This area of research is crucial for the development of new materials with predefined molecular weights and structural characteristics (Ling‐Jiun Wang et al., 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
The compound “1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole” contains a pyrrolidine ring, which is a common structure in many biologically active compounds . The pyrrolidine ring is often involved in interactions with biological targets due to its ability to form hydrogen bonds and its favorable geometric properties .
Biochemical Pathways
Without specific information on “1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole”, it’s difficult to say which biochemical pathways it might affect. Many pyrrolidine derivatives have been found to have diverse biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The presence of a pyrrolidine ring could potentially enhance the compound’s bioavailability, as pyrrolidine derivatives are known to have good absorption and distribution properties .
Result of Action
Given the diverse biological activities of pyrrolidine derivatives, it’s possible that this compound could have a range of effects depending on the specific targets it interacts with .
Propriétés
IUPAC Name |
1-methyl-2-(pyrrolidin-3-ylmethyl)pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12-6-2-3-10(12)7-9-4-5-11-8-9/h2-3,6,9,11H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYVGDGZKMJIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2CCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2709676.png)
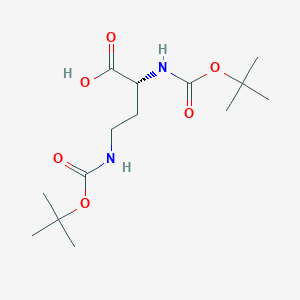

![N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2709681.png)
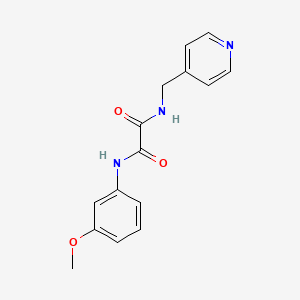
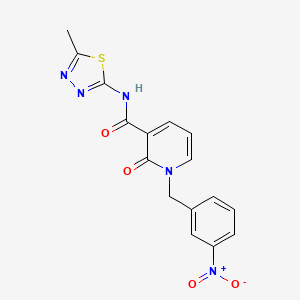
![7-(4-Methoxyphenoxy)-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2709684.png)
![N-(1-cyanocyclopentyl)-2-[4-(2-methoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2709685.png)

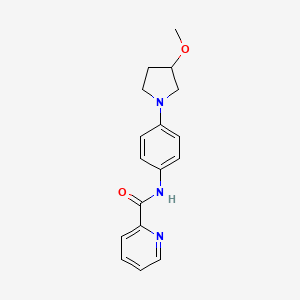
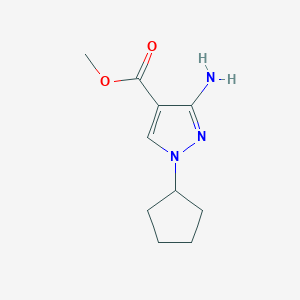
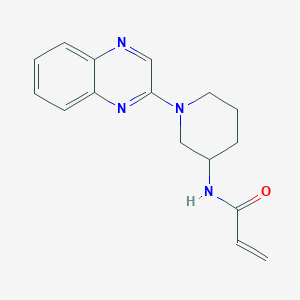
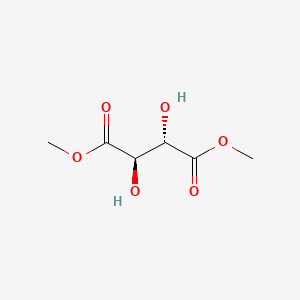
![2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2709698.png)